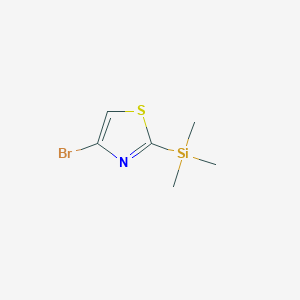

4-Bromo-2-(trimethylsilyl)thiazole

Vue d'ensemble

Description

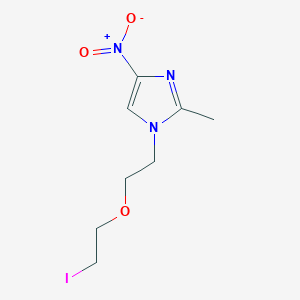

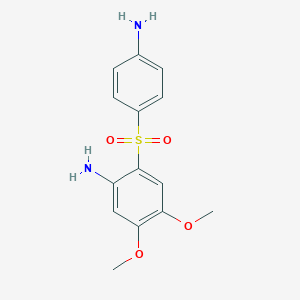

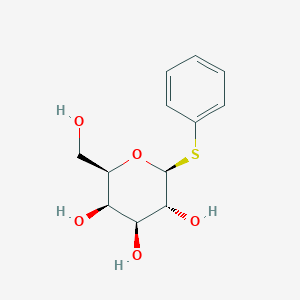

4-Bromo-2-(trimethylsilyl)thiazole is a chemical compound with the empirical formula C6H10BrNSSi . It has a molecular weight of 236.20 . The compound is in liquid form and has a density of 1.384 g/mL at 25 °C .

Synthesis Analysis

Thiazole synthesis involves various reactions, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Other methods include copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trimethylsilyl)thiazole is represented by the SMILES stringCSi(C)c1nc(Br)cs1 . The InChI key for this compound is WLQGXFSBIGJXDA-UHFFFAOYSA-N . Chemical Reactions Analysis

The thiazole ring in the compound is aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

4-Bromo-2-(trimethylsilyl)thiazole is a liquid with a density of 1.384 g/mL at 25 °C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis of Amino Sugars and Sphingosines : 2-(Trimethylsilyl)thiazole addition to amino aldehydes is used for the synthesis of amino sugars and sphingosines, indicating potential applications in these areas (Dondoni, Fantin, Fogagnolo, & Pedrini, 1990).

Drug Discovery Programs : The synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, leading to 4-bromodifluoromethyl thiazoles, is proposed as a useful synthon in drug discovery programs (Colella et al., 2018).

Fungicidal Properties : Bromo-thiazoles, including those with aryl- and amino-groups, show promising fungicidal properties, potentially offering a new class of non-metallic fungicides (Mahapatra, 1956).

Synthesis of Biological Compounds : A one-pot method efficiently synthesizes 4-aryl-2-aminothiazoles in a green solvent, with potential applications in biological compounds (Wagare et al., 2017).

Antibacterial Activity : Novel 2,4-disubstituted thiazole derivatives have shown significant antibacterial activity against various microorganisms (Vijesh et al., 2010).

Iron Corrosion Inhibition : Thiazole and thiadiazole derivatives are effective in inhibiting iron corrosion, with theoretical data in good agreement with experimental results (Kaya et al., 2016).

Safety And Hazards

Orientations Futures

While specific future directions for 4-Bromo-2-(trimethylsilyl)thiazole were not found in the search results, thiazole derivatives are being explored for their potential in proteomics research applications .

Relevant Papers The search results did not provide specific papers related to 4-Bromo-2-(trimethylsilyl)thiazole .

Propriétés

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQGXFSBIGJXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402106 | |

| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(trimethylsilyl)thiazole | |

CAS RN |

108306-53-2 | |

| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)